Cas no 37064-30-5 (Procyanidin C1)

Procyanidin C1 structure
Nome del prodotto:Procyanidin C1
Numero CAS:37064-30-5
MF:C45H38O18
MW:866.772434711456
MDL:MFCD29918426
CID:309266
PubChem ID:169853
Procyanidin C1 Proprietà chimiche e fisiche
Nomi e identificatori
-
- [4,8':4',8''-Ter-2H-1-benzopyran]-3,3',3'',5,5',5'',7,7',7''-nonol,2,2',2''-tris(3,4-dihydroxyphenyl)-3,3',3'',4,4',4''-hexahydro-,(2R,2'R,2''R,3R,3'R,3''R,4R,4'S)-
- [4,8':4',8''-Ter-2H-1-benzopyran]-3,3',3'',5,5',5'',7,7',7''-nonol,2,2',2''-tris(3,4-dihydroxyphenyl)-3,3',3'',4,4',4''-hexah
- Procyanidin C1
- PROCYANIDIN C1(P) PrintBack
- (2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
- Procyanidol C1
- Cinnamtannin A1
- Proanthocyanidin C1
- Procyanidin C-1
- Procyanidin trimer C1
- 33516LCW4F
- [Epicatechin(4b->8)]2-epicatechin
- [Epicatechin-(4beta->8)]2-epicatechin
- EC-(4b,8)-EC-(4b,8)-EC
- Epicatechin-(4beta->8)-epicatechin-(4beta->8)-epicatechin
- (2R,2'R,2''R,3R,3'R,3''R,4R,4'S)-2,2',2''-Tris(3,4-dihydroxyphenyl)-[4,8':4',8''-terchroman]-3,3',3'',5,5',5'',7,7',7''-nonaol
- (4,8':4',8''-Ter-2H-1-benzopyran)-3,3',3'
- UNII-33516LCW4F
- Proanthocyanidin C1;
- AC-35069
- 37064-30-5
- C17624
- CHEMBL290632
- PCC1
- Epicatechin-(4.beta.-->8)epicatechin-(4.beta.-->8)epicatechin
- HY-N2342
- (2R,3R,4S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-8-yl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
- PROCYANIDIN C1 (CONSTITUENT OF MARITIME PINE) [DSC]
- epicatechin-(4beta-8)-epicatechin-(4beta-8)-epicatechin
- EPICATECHIN-(4.BETA.->8)-EPICATECHIN-(4.BETA.->8)-EPICATECHIN
- (2R,3R,4R,2''R,3''R,4''S,2''''R,3''''R)-2,2'',2''''-Tris-(3,4-dihydroxy-phenyl)-3,4,3'',4'',3'''',4''''-hexahydro-2H,2''H,2''''H-[4,8'';4'',8'''']terchromene-3,5,7,3'',5'',7'',3'''',5'''',7''''-nonaol
- DTXCID50113053
- MS-31600
- PROCYANIDIN C1, (+)-
- AKOS027321198
- SCHEMBL678609
- Q7247556
- (2r,2'r,2''r,3r,3'r,3''r,4r,4's)-2,2',2''-tris(3,4-dihydroxyphenyl)-3,3',3'',4,4',4''-hexahydro-2h,2'h,2''h-4,8':4',8''-terchromene-3,3',3'',5,5',5'',7,7',7''-nonol
- DTXSID10190562
- PROCYANIDIN C1 (CONSTITUENT OF MARITIME PINE)
- BDBM50240460
- (2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chroman-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chroman-4-yl]chromane-3,5,7-triol
- (4,8':4',8''-Ter-2H-1-benzopyran)-3,3',3'',5,5',5'',7,7',7''-nonol, 2,2',2''-tris(3,4-dihydroxyphenyl)-3,3',3'',4,4',4''-hexahydro-, stereoisomer
- 1ST166802
- (Epicatechin-(4beta->8))2-epicatechin
- CHEBI:75643
- (Epicatechin(4b->8))2-epicatechin
- CS-0021304
- DA-77079
- C45H38O18
-
- MDL: MFCD29918426
- Inchi: 1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41-,42-,43-/m1/s1
- Chiave InChI: MOJZMWJRUKIQGL-XILRTYJMSA-N
- Sorrisi: O1C2=C(C(=C([H])C(=C2[C@]([H])(C2=C(C([H])=C(C3C([H])([H])[C@]([H])([C@@]([H])(C4C([H])=C([H])C(=C(C=4[H])O[H])O[H])OC2=3)O[H])O[H])O[H])[C@]([H])([C@@]1([H])C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])O[H])O[H])O[H])[C@@]1([H])C2=C(C([H])=C(C([H])=C2O[C@]([H])(C2C([H])=C([H])C(=C(C=2[H])O[H])O[H])[C@]1([H])O[H])O[H])O[H]
Proprietà calcolate
- Massa esatta: 866.205814g/mol
- Carica superficiale: 0
- XLogP3: 3.3
- Conta donatori di obbligazioni idrogeno: 15
- Conta accettatore di obbligazioni idrogeno: 18
- Conta legami ruotabili: 5
- Massa monoisotopica: 866.205814g/mol
- Massa monoisotopica: 866.205814g/mol
- Superficie polare topologica: 331Ų
- Conta atomi pesanti: 63
- Complessità: 1550
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Peso molecolare: 866.8
Proprietà sperimentali
- Colore/forma: Brown powder
- Densità: 1.747±0.06 g/cm3( 20 ºC : 760 Torr)
- Punto di fusione: 140.0-142.0°C
- PSA: 331.14000
- LogP: 4.44390
Procyanidin C1 Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:−20°C
Procyanidin C1 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D964216-10mg |
(2R,2'R,2''R,3R,3'R,3''R,4R,4'S)-2,2',2''-Tris(3,4-dihydroxyphenyl)-[4,8':4',8''-terchroman]-3,3',3'',5,5',5'',7,7',7''-nonaol |
37064-30-5 | 98% | 10mg |
$260 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P19200-5mg |
Procyanidin C1 |
37064-30-5 | 5mg |
¥3498.0 | 2022-04-27 | ||
Chengdu Biopurify Phytochemicals Ltd | BP1149-10mg |
Procyanidin C1 |
37064-30-5 | 98% | 10mg |
$96 | 2023-09-20 | |
Chengdu Biopurify Phytochemicals Ltd | BP1149-20mg |
Procyanidin C1 |
37064-30-5 | 98% | 20mg |
$170 | 2023-09-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 50878-5MG |
Procyanidin C1 |
37064-30-5 | analytical standard | 5MG |
¥13939.99 | 2022-02-23 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89537-5MG |
Procyanidin C1 |
37064-30-5 | 5mg |
¥6325.27 | 2023-09-09 | ||
eNovation Chemicals LLC | D964216-1mg |
(2R,2'R,2''R,3R,3'R,3''R,4R,4'S)-2,2',2''-Tris(3,4-dihydroxyphenyl)-[4,8':4',8''-terchroman]-3,3',3'',5,5',5'',7,7',7''-nonaol |
37064-30-5 | 98% | 1mg |
$105 | 2024-06-07 | |
eNovation Chemicals LLC | D964216-5mg |
(2R,2'R,2''R,3R,3'R,3''R,4R,4'S)-2,2',2''-Tris(3,4-dihydroxyphenyl)-[4,8':4',8''-terchroman]-3,3',3'',5,5',5'',7,7',7''-nonaol |
37064-30-5 | 98% | 5mg |
$180 | 2024-06-07 | |
MedChemExpress | HY-N2342-1mg |
Procyanidin C1 |
37064-30-5 | 99.79% | 1mg |
¥814 | 2024-07-20 | |
TargetMol Chemicals | TN2103-5 mg |
PROCYANIDIN C1 |
37064-30-5 | 99.86% | 5mg |
¥ 4,450 | 2023-07-10 |
Procyanidin C1 Letteratura correlata
-
Kouadio Ibrahime Sinan,María de la Luz Cádiz-Gurrea,Francisco Javier Leyva-Jiménez,álvaro Fernández-Ochoa,Antonio Segura-Carretero,Jasmina Glamocilja,Marina Sokovic,Marija Nenadi?,Abdurrahman Aktumsek,Stefano Dall'Acqua,Gokhan Zengin New J. Chem. 2021 45 21049
-
Xue Han,Wen Zhao,Qian Zhou,Hong Chen,Jing Yuan,Zhang Xiaofu,Zhisheng Zhang Food Funct. 2022 13 7901
-
Liuqing Wang,Yoko Yamashita,Shingo Komeda,Akiko Saito,Hitoshi Ashida Food Funct. 2018 9 5362
-
Suwen Liu,Wenhong Jiang,Chang Liu,Shuo Guo,Hao Wang,Xuedong Chang Food Funct. 2023 14 4807
-
Yunlu Liu,Qian Xiang,Qi Liang,Jianyou Shi,Jun He Food Funct. 2022 13 7448
37064-30-5 (Procyanidin C1) Prodotti correlati
- 84929-27-1(Grape seed extract)
- 225937-10-0((+)-Catechin hydrate)
- 18829-70-4((-)-Catechin)
- 17291-05-3(2H-1-Benzopyran-3,5,7-triol,2-(3,5-dihydroxy-4-methoxyphenyl)-3,4-dihydro-, (2R,3R)-)
- 970-74-1((-)-Epigallocatechin)
- 133-04-0((-)-Asarinin)
- 3371-27-5((-)-Gallocatechin)
- 154-23-4(Catechin)
- 490-46-0((-)-Epicatechin)
- 7295-85-4((±)-Catechin)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:37064-30-5)Procyanidin C1

Purezza:99%/99%/99%/99%/99%
Quantità:5mg/10mg/25mg/50mg/100mg
Prezzo ($):172.0/258.0/439.0/748.0/1271.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:37064-30-5)ProcyanidinC1

Purezza:≥98%
Quantità:5mg/20mg/50mg
Prezzo ($):Inchiesta